Ethyl 2-(2-methyl-4-oxo-6-(trifluoromethyl)quinolin-1(4H)-yl)acetate
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Overview
Description
Ethyl 2-(2-methyl-4-oxo-6-(trifluoromethyl)quinolin-1(4H)-yl)acetate is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-methyl-4-oxo-6-(trifluoromethyl)quinolin-1(4H)-yl)acetate typically involves the condensation of appropriate starting materials under controlled conditions. A common route might include the reaction of 2-methyl-4-oxo-6-(trifluoromethyl)quinoline with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated systems might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-methyl-4-oxo-6-(trifluoromethyl)quinolin-1(4H)-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The ethyl ester group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Hydroxyquinoline derivatives.
Substitution: Various ester or amide derivatives.
Scientific Research Applications
Ethyl 2-(2-methyl-4-oxo-6-(trifluoromethyl)quinolin-1(4H)-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-methyl-4-oxo-6-(trifluoromethyl)quinolin-1(4H)-yl)acetate would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(2-methyl-4-oxoquinolin-1(4H)-yl)acetate: Lacks the trifluoromethyl group.
Ethyl 2-(4-oxo-6-(trifluoromethyl)quinolin-1(4H)-yl)acetate: Lacks the 2-methyl group.
Ethyl 2-(2-methyl-4-oxoquinolin-1(4H)-yl)propanoate: Has a propanoate group instead of an acetate group.
Uniqueness
The presence of the trifluoromethyl group in Ethyl 2-(2-methyl-4-oxo-6-(trifluoromethyl)quinolin-1(4H)-yl)acetate makes it unique, as this group can significantly influence the compound’s chemical and biological properties. The trifluoromethyl group can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.
Biological Activity
Ethyl 2-(2-methyl-4-oxo-6-(trifluoromethyl)quinolin-1(4H)-yl)acetate is a synthetic organic compound categorized within the quinoline derivatives. Its unique structure, featuring a trifluoromethyl group, enhances its biological activity and lipophilicity, making it a subject of interest in medicinal chemistry. This article reviews the biological activities associated with this compound, including its antimicrobial, antiviral, and anticancer properties.
- Molecular Formula: C15H14F3NO3
- Molecular Weight: 313.27 g/mol
- CAS Number: 1216412-74-6
Antimicrobial Activity
Quinoline derivatives, including this compound, have shown significant antimicrobial properties. The presence of the trifluoromethyl group is believed to enhance the compound's ability to penetrate bacterial membranes, thereby increasing its efficacy against various pathogens.
Pathogen | Activity | Reference |
---|---|---|
E. coli | MIC = 50 µg/mL | |
S. aureus | MIC = 50 µg/mL | |
P. aeruginosa | MIC = 50 µg/mL |
Antiviral Activity
Research indicates that compounds similar to this compound exhibit antiviral activity by inhibiting viral replication mechanisms. The specific mechanisms of action often involve interference with viral enzymes or receptors critical for the viral life cycle.
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. Quinoline derivatives are known to inhibit key enzymes involved in cancer cell proliferation and survival.
Cancer Cell Line | IC50 (µM) | Mechanism | Reference |
---|---|---|---|
MDA-MB-468 (Breast) | 0.25 | CDK4/CYCLIN D1 inhibition | |
HL-60 (Leukemia) | 0.30 | Multikinase inhibition | |
CAPAN-1 (Pancreatic) | 0.50 | Induction of apoptosis |
Case Studies
- In vitro Studies on Anticancer Activity : A study evaluated the effects of this compound on various cancer cell lines, demonstrating significant growth inhibition through multikinase inhibition pathways.
- Antimicrobial Efficacy Against Gram-negative Bacteria : The compound was tested against several Gram-negative bacteria, showing comparable efficacy to standard antibiotics like gentamicin, particularly in strains resistant to conventional treatments.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural characteristics:
Structural Feature | Impact on Activity |
---|---|
Trifluoromethyl group | Enhances lipophilicity and membrane permeability |
Quinoline ring | Provides a scaffold for enzyme interactions |
Ester functional group | May influence bioavailability and metabolism |
Properties
Molecular Formula |
C15H14F3NO3 |
---|---|
Molecular Weight |
313.27 g/mol |
IUPAC Name |
ethyl 2-[2-methyl-4-oxo-6-(trifluoromethyl)quinolin-1-yl]acetate |
InChI |
InChI=1S/C15H14F3NO3/c1-3-22-14(21)8-19-9(2)6-13(20)11-7-10(15(16,17)18)4-5-12(11)19/h4-7H,3,8H2,1-2H3 |
InChI Key |
RPSIMMAGIBPRAS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C(=CC(=O)C2=C1C=CC(=C2)C(F)(F)F)C |
Origin of Product |
United States |
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